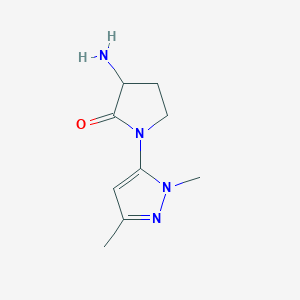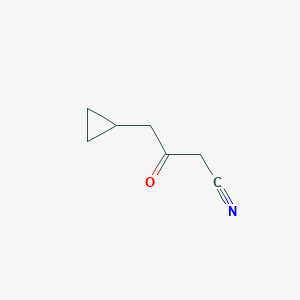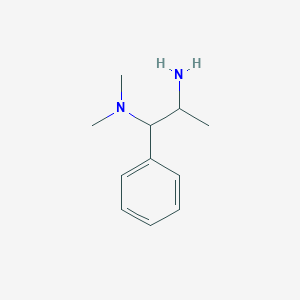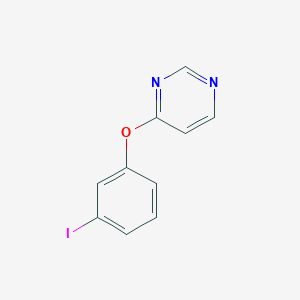
3-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)pyrrolidin-2-one
Descripción general
Descripción
“3-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)pyrrolidin-2-one” is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It is a compound with the molecular weight of 194.24 .
Molecular Structure Analysis
The InChI code for “3-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)pyrrolidin-2-one” is1S/C9H14N4O/c1-6-5-8 (12 (2)11-6)13-4-3-7 (10)9 (13)14/h5,7H,3-4,10H2,1-2H3 . This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis
“3-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)pyrrolidin-2-one” is a powder that should be stored at room temperature . More specific physical and chemical properties like melting point, boiling point, and density were not found in the available resources .Aplicaciones Científicas De Investigación
Organic Synthesis
In the realm of organic synthesis, this compound serves as a valuable intermediate. Its structure, featuring both amino and pyrrolidinone functional groups, allows for selective reactions that can lead to a variety of complex molecules. It’s particularly useful in the synthesis of heterocyclic compounds, which are prevalent in many pharmaceuticals .
Pharmaceutical Development
The pyrrolidinone ring present in this compound is a common motif in medicinal chemistry. It can be utilized to create novel biologically active compounds, especially due to its ability to efficiently explore pharmacophore space due to sp3-hybridization. This structural feature contributes to the stereochemistry of the molecule, which is crucial for binding to enantioselective proteins in drug targets .
Agrochemicals
In agrochemistry, such compounds are often used as building blocks for the synthesis of pesticides and herbicides. The presence of both pyrrolidinone and pyrazole rings could potentially lead to products that interact with specific biological pathways in pests, offering a targeted approach to crop protection .
Dyestuff Industry
The compound’s molecular structure suggests potential utility in the dyestuff industry. While direct applications in dye synthesis are not explicitly documented, the reactive amino group and the pyrrolidinone ring could be involved in creating novel dyes with unique properties for textiles and materials .
Material Science
In material science, this compound could be explored for the synthesis of new polymers or as a modifier for existing materials. Its potential to form bonds with various substrates could lead to materials with improved characteristics, such as enhanced durability or specific interaction with light or other forms of energy .
Chemical Synthesis
As an intermediate in chemical synthesis, this compound can be used to develop new reactions or improve existing ones. Its unique structure may offer pathways to synthesize new compounds with desired properties more efficiently or with higher yields .
Mecanismo De Acción
Safety and Hazards
This compound has been classified with the GHS07 pictogram and carries the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first-aid measures, and disposal .
Propiedades
IUPAC Name |
3-amino-1-(2,5-dimethylpyrazol-3-yl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c1-6-5-8(12(2)11-6)13-4-3-7(10)9(13)14/h5,7H,3-4,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNJIRSBZSLQZNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N2CCC(C2=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)pyrrolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-{3-[(Methylcarbamoyl)methoxy]phenyl}acetic acid](/img/structure/B1526815.png)
![2-[3-(Pyridin-4-ylmethoxy)phenyl]acetic acid](/img/structure/B1526816.png)





![4-{[4-(Cyclopropylmethyl)piperazin-1-yl]methyl}-1,3-thiazol-2-amine](/img/structure/B1526827.png)


